![molecular formula C11H15N5O B11875571 7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11875571.png)
7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an azepane ring with a triazolo-pyrimidine core, making it a versatile scaffold for the development of new drugs and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of azepane derivatives with triazolo-pyrimidine intermediates in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings .
化学反応の分析
Types of Reactions
7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles; reactions usually carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, which can be further utilized in different applications .
科学的研究の応用
7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer and antimicrobial agent.
Materials Science: The unique structure of this compound makes it suitable for the development of new materials with specific properties, such as luminescence and conductivity.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.
作用機序
The mechanism of action of 7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and the induction of cell death in cancer cells. Additionally, it can bind to bacterial proteins, interfering with their function and resulting in antimicrobial effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds share a similar triazolo core but differ in their ring structures and functional groups.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds have a quinazoline ring instead of a pyrimidine ring, leading to different biological activities and applications.
1,2,4-Triazolo[4,3-b]tetrazines: These compounds feature a tetrazine ring, which imparts unique properties such as high energy density and thermal stability.
Uniqueness
7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to its combination of an azepane ring with a triazolo-pyrimidine core, providing a versatile scaffold for the development of new compounds with diverse applications. Its ability to undergo various chemical reactions and its potential in medicinal and materials science research further highlight its significance .
特性
分子式 |
C11H15N5O |
|---|---|
分子量 |
233.27 g/mol |
IUPAC名 |
7-(azepan-1-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C11H15N5O/c17-11-14-13-10-7-9(12-8-16(10)11)15-5-3-1-2-4-6-15/h7-8H,1-6H2,(H,14,17) |
InChIキー |
KRBSMAYOHSHZHC-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C2=CC3=NNC(=O)N3C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


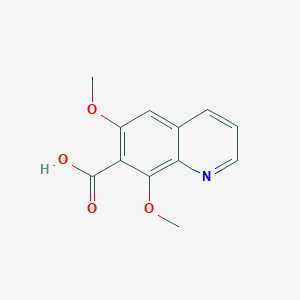
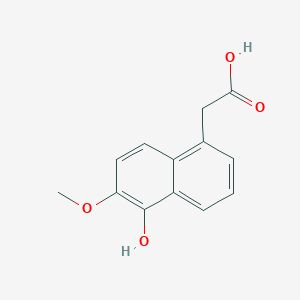
![1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid](/img/structure/B11875509.png)



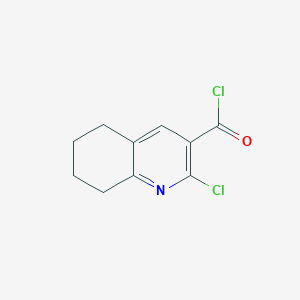
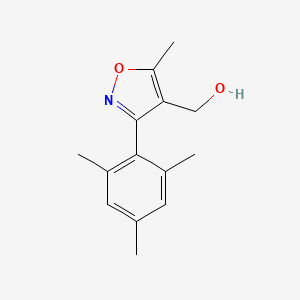
![6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11875538.png)
![2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B11875551.png)

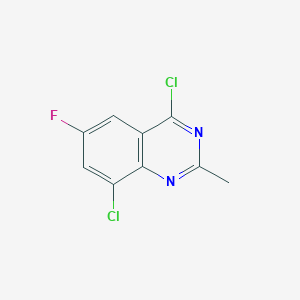
![3-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11875558.png)

